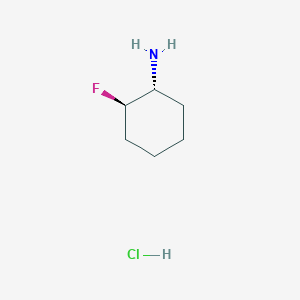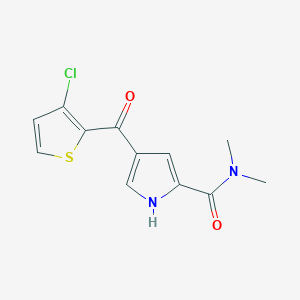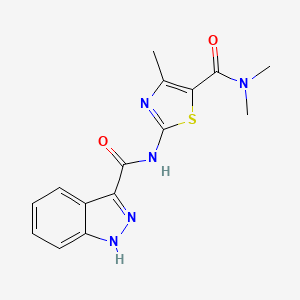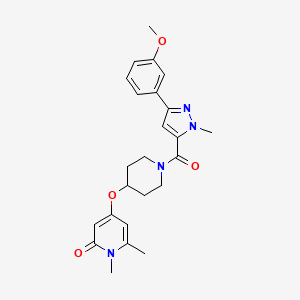![molecular formula C16H21N7O B2496429 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 1006327-19-0](/img/structure/B2496429.png)
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide often involves multiple steps including condensation, cyclization, and functional group transformations. For example, the synthesis and characterization of similar pyrazole derivatives include techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction, highlighting the complex nature of synthesizing such molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been studied using X-ray crystallography, providing detailed insights into their atomic arrangements. These studies reveal the planarity, stereochemistry, and conformational preferences of the molecule, which are crucial for understanding its reactivity and interactions (Soares & Dias, 2020).
Chemical Reactions and Properties
The reactivity and chemical behavior of this compound derivatives are influenced by their molecular structure. For instance, studies on related molecules demonstrate various reactions such as nucleophilic substitutions and cyclization reactions, leading to the formation of heterocyclic derivatives (Aly et al., 2019).
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds within the pyrazolo[3,4-b]pyridine and pyrazolone families, including various derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, the study by H. Al-Ghamdi (2019) focused on synthesizing novel pyrazole derivatives to assess their antimicrobial activities, indicating a continued interest in exploring these compounds for potential therapeutic uses against microbial infections (Al-Ghamdi, 2019).
Anticancer and Anti-inflammatory Properties
Research has also extended to evaluating the anticancer and anti-inflammatory activities of pyrazolone and pyrazolo[3,4-b]pyridine derivatives. For example, the work by Khaled R. A. Abdellatif et al. (2014) and A. F. Eweas et al. (2015) delves into the synthesis of these compounds and their evaluation against cancer cell lines and inflammatory conditions, demonstrating the potential for these molecules in developing novel therapies for cancer and inflammation (Abdellatif et al., 2014); (Eweas et al., 2015).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on pyrazolo[3,4-b]pyridine derivatives to understand their interaction with biological targets and to predict their chemical properties. The work by A. Al-Amiery et al. (2012) on pyranopyrazoles provides an example of how these compounds are characterized and evaluated for potential biological activities using theoretical approaches (Al-Amiery et al., 2012).
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . It also showed strong hydrophobic interactions with His241 of the catalytic residue .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death and suppression
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The compound’s potent antileishmanial and antimalarial activities suggest that it is effective in the environments where these organisms thrive .
将来の方向性
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . Future research could focus on developing novel strategies and applications of pyrazole scaffold . Also, further studies could explore the potential of this compound in the field of medicinal chemistry, drug discovery, and other related fields .
特性
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-5-6-23-15-14(9(2)21-23)11(16(24)20-17)7-13(19-15)12-8-18-22(4)10(12)3/h7-8H,5-6,17H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAWRKNMZSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)